1-Chloro-5-fluoro-3-iodo-2-methoxybenzene
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Overview
Description
1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring. This compound is a solid substance, typically appearing as brown to gray crystalline solids . It has low solubility at room temperature and exhibits volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene generally involves organic chemical reactions. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles . For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar organic synthesis techniques on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for benzene derivatives
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as hydroxide ions or water.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nitration can introduce nitro groups, while halogenation can add additional halogen atoms to the benzene ring .
Scientific Research Applications
1-Chloro-5-fluoro-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene
- 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene
- 1-Chloro-3-fluoro-2-iodo-5-methoxybenzene
Uniqueness: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is unique due to its specific arrangement of substituents on the benzene ring, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
1228093-59-1 |
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Molecular Formula |
C7H5ClFIO |
Molecular Weight |
286.47 g/mol |
IUPAC Name |
1-chloro-5-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |
InChI Key |
KBNSMZFLCPNADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)F)Cl |
Origin of Product |
United States |
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